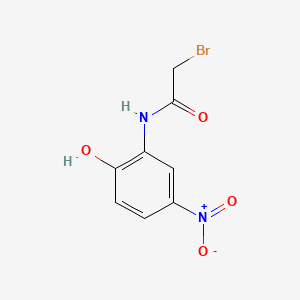
2-Bromoacetamido-4-nitrophenol
説明
Synthesis Analysis
The synthesis of 2-Bromoacetamido-4-nitrophenol and related compounds involves several chemical reactions, including alkylation, nitration, and nucleophilic substitution reactions. For example, one method for synthesizing related compounds involves starting with p-acetamidophenol, followed by alkylation and nitration to achieve desired intermediates, with optimization of reaction conditions to improve yields (Zhang Da-yang, 2004). Another approach involves using 2-methoxy-5-nitroaniline as a starting material, undergoing diazotization and Sandmeyer reactions to produce 2-bromo-4-nitroanisole, which is further processed to yield 2-bromo-4-nitrophenol (Li Zi-ying, 2008).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated using various spectroscopic methods. These analyses reveal the presence of key functional groups, such as bromo, nitro, and acetamido groups, which play critical roles in its chemical reactivity and interactions with biological molecules.
Chemical Reactions and Properties
This compound participates in specific chemical reactions due to its functional groups. For instance, it can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles. The presence of the nitro group also allows for electrophilic aromatic substitution reactions. Its acetamido group makes it a valuable reagent for modifying sulfhydryl groups in proteins, introducing a chromophore that facilitates the study of protein structures (Gardner & Matthews, 1987).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are crucial for its application in various scientific studies, affecting its behavior in solution and interactions with other molecules.
Chemical Properties Analysis
The chemical properties of this compound, including reactivity with sulfhydryl groups in proteins and stability under different conditions, make it a versatile tool in biochemistry and molecular biology. Its ability to form stable covalent bonds with cysteine residues in proteins allows for detailed mapping and analysis of protein structures (Gardner & Matthews, 1987).
科学的研究の応用
Protein Sulfhydryl Group Mapping
2-Bromoacetamido-4-nitrophenol (BNP) is used for identifying cysteine-containing peptides in proteins. BNP introduces a chromophore with an absorbance maximum at 410 nm when it forms a covalent bond with protein sulfhydryl groups. This modification allows for the simple detection of modified peptides, making BNP ideal for investigating cysteine residues in protein structures (Gardner & Matthews, 1987).
Attaching Environmentally Sensitive Groups to Proteins
BNP is utilized in attaching environmentally sensitive chromophores to proteins. This technique is crucial in studying the environmental changes reflected in the spectral region of the phenolic group, which is outside the absorption region of the modified protein. The reaction of BNP with proteins in alkaline solutions highlights its effectiveness in revealing information about protein environments (Kirtley & Koshland, 1972).
Studying Lactose Repressor Protein
BNP has been used to modify cysteine residues of the lactose repressor protein from Escherichia coli. This modification does not affect the inducer and operator binding activities of the protein. The reaction of BNP with the protein provides insights into the accessibility of cysteine residues under various conditions, contributing to our understanding of protein structure and function (Yang, Burgum, & Matthews, 1977).
Catalytic Reduction of Nitrophenols
Studies have explored the catalytic reduction of nitrophenols, such as 4-nitrophenol and 2-nitrophenol, in which BNP-related compounds are often used as model substrates. These studies provide insights into the degradation of nitrophenol pollutants and the development of efficient catalytic systems for environmental remediation (Gupta et al., 2014).
Photocatalytic Activity Studies
BNP-related compounds are used in photocatalytic activity studies, particularly in the degradation of 4-nitrophenol and other organic pollutants. These studies are significant for developing new methods for environmental clean-up and pollution control (Chakraborty et al., 2021).
Ecotoxicological Research
BNP-related compounds have been utilized in ecotoxicological research to assess the impact of pollutants like 4-nitrophenol on aquatic ecosystems. This research is vital for understanding the long-term effects of industrial chemicals on the environment (Zieris, Feind, & Huber, 1988).
生化学分析
Biochemical Properties
2-Bromoacetamido-4-nitrophenol plays a significant role in biochemical reactions, particularly in the study of protein structures and functions. It interacts with enzymes and proteins, acting as a reporter group in structure-function studies . The compound’s interactions with biomolecules are crucial for understanding enzyme mechanisms and protein dynamics .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s mechanism of action involves specific binding to target proteins, which can alter their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic effects . It is important to determine the appropriate dosage to avoid adverse effects in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors determine its precise location within the cell and its subsequent effects on cellular processes .
特性
IUPAC Name |
2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O4/c9-4-8(13)10-6-3-5(11(14)15)1-2-7(6)12/h1-3,12H,4H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWBNOBMOCQPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063239 | |
| Record name | Acetamide, 2-bromo-N-(2-hydroxy-5-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3947-58-8 | |
| Record name | 2-Bromo-N-(2-hydroxy-5-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoacetamide-4-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoacetamido-4-nitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-bromo-N-(2-hydroxy-5-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, 2-bromo-N-(2-hydroxy-5-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromoacetamide-4-nitrophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU328PDK9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Bromoacetamido-4-nitrophenol interact with proteins and what are the downstream effects?
A: this compound primarily reacts with the sulfur atom in cysteine residues found in proteins [, ]. This reaction forms a covalent bond, modifying the cysteine residue. The attached 4-nitrophenol group acts as a "reporter," providing information about its surrounding environment through changes in its absorbance spectrum []. This allows researchers to study conformational changes in the protein upon interaction with other molecules like substrates or inhibitors. For instance, in a study on α-chymotrypsin, the binding of substrates was shown to perturb the absorbance spectrum of the this compound attached to the enzyme [].
Q2: Can you provide specific examples of how this compound has been used to study protein function?
A: this compound has been used to study the lactose repressor protein, a key regulator of lactose metabolism in bacteria [, ]. By modifying specific cysteine residues in this protein with this compound, researchers found that modification of cysteine residues in the core region of the protein led to a loss of its ability to bind to DNA, while its ability to bind to non-specific DNA sequences remained unaffected [, ]. This suggested that distinct regions within the protein are responsible for its specific and non-specific DNA binding activities. Additionally, the study showed that binding of inducer, anti-inducer, and non-specific DNA to the protein caused changes in the fluorescence of the attached this compound, providing insights into how these molecules interact with and alter the protein's structure [, ].
Q3: The research mentions "mapping studies" using this compound. What is the significance of these studies?
A: "Mapping studies" in this context refer to experiments that determine which specific cysteine residues within a protein are modified by this compound [, ]. By identifying the modified residues, researchers can understand which parts of the protein are important for specific functions. For example, by selectively blocking certain cysteine residues in the lactose repressor protein before modification with this compound, researchers could pinpoint the roles of individual cysteine residues in DNA binding and inducer interactions [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methoxy-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]benzamide](/img/structure/B1228413.png)
![2-[(2-Anilino-2-oxoethyl)thio]butanedioic acid](/img/structure/B1228420.png)

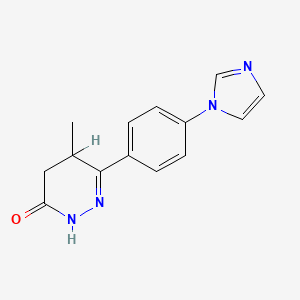
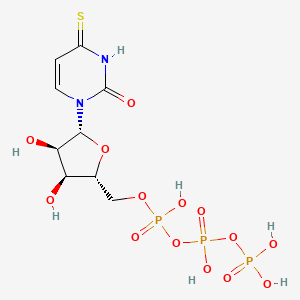


![[(1R,2R,3S,7R,9R,10R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1228428.png)
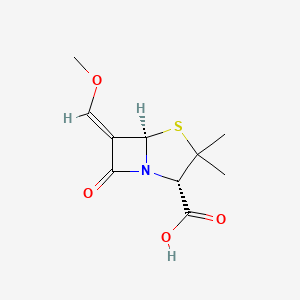
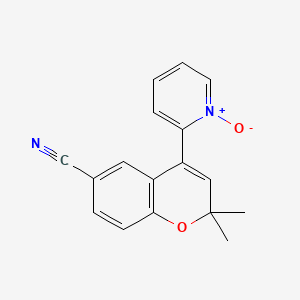

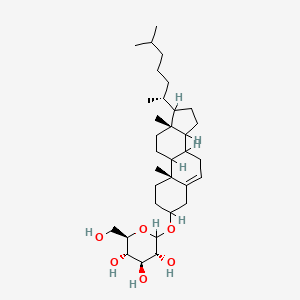
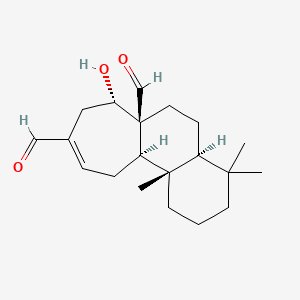
![N-[3-[(3-chlorophenyl)sulfamoyl]-4-methylphenyl]-3-(4-nitrophenyl)-3-oxopropanamide](/img/structure/B1228437.png)